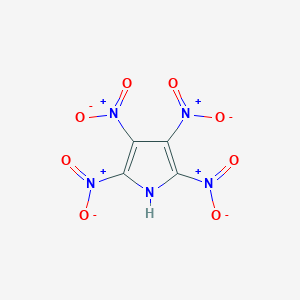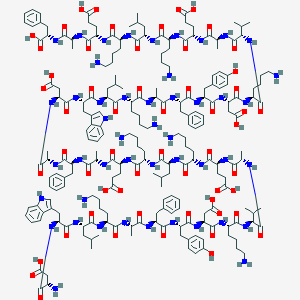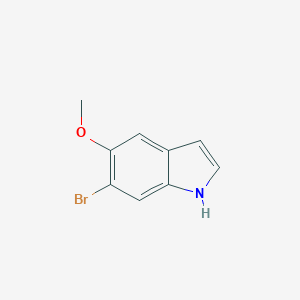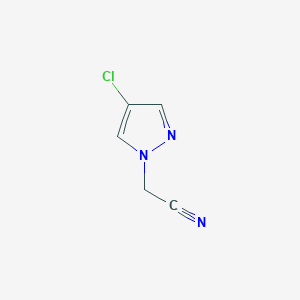
Methyl 4-isobutylbenzoate
Vue d'ensemble
Description
Methyl 4-isobutylbenzoate is a chemical compound with the molecular formula C12H16O2 . It is commonly used in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . Its molecular weight is 192.25 .Physical And Chemical Properties Analysis
This compound has a boiling point of 109 °C (under a pressure of 3 Torr) and a predicted density of 0.993±0.06 g/cm3 .Applications De Recherche Scientifique
Neurotoxicity Mechanism Evaluation
Methyl 4-isobutylbenzoate and similar compounds are used in assessing the toxicity and safety of chemicals, particularly in environmental health science. For instance, the neurotoxic mechanisms of environmental chemicals like organotin, as well as Parkinson's disease-related chemicals, are evaluated using related compounds. These studies help in accurately evaluating the toxicity of chemicals and investigating disease causes (Kotake, 2018).
Synthesis of Fragrance Precursors
4-Isobutylbenzaldehyde, derived from compounds like this compound, is a valuable precursor for fragrances. Its synthesis is critical for developing fragrances like Silvial®. This application highlights the importance of this compound in the fragrance industry (Beghetto et al., 2012).
Analytical Chemistry and Food Safety
This compound and its derivatives are used in analytical chemistry, particularly in the assessment of food and beverage safety. For example, methods using related chemicals are developed for determining the presence of contaminants like 4-methylimidazole in soft drinks and dark beer, ensuring consumer safety (Cunha et al., 2011).
Antimicrobial Activity Study
Compounds related to this compound are studied for their antimicrobial properties. For example, derivatives like 3-methyl-4H-isoxazol-5-one exhibit significant antibacterial and antifungal activities, especially against specific pathogens like Staphylococcus aureus. These findings are important for developing new antimicrobial agents (Banpurkar et al., 2018).
Crystal Structure and Pharmaceutical Applications
The crystal structure analysis of compounds similar to this compound, like Methyl 4-hydroxybenzoate, is crucial in pharmaceutical applications. Understanding the molecular structure and interactions helps in the development of effective preservatives and antimicrobial agents used in cosmetics, drugs, and food products (Sharfalddin et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(2-methylpropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMWMARQCXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)











